

The Distribution of Squalene Across the Plant Kingdom: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Squalene, a triterpenoid hydrocarbon, is a vital intermediate in the biosynthesis of sterols and other secondary metabolites in plants.[1][2] Its diverse applications in the pharmaceutical, cosmetic, and nutraceutical industries have spurred significant interest in identifying and quantifying its presence in various plant species. This technical guide provides a comprehensive overview of the distribution of **squalene** in the plant kingdom, detailing quantitative data, experimental protocols for its analysis, and the underlying biosynthetic pathways.

Introduction

Squalene (C30H50) is a naturally occurring polyunsaturated hydrocarbon and a precursor to a vast array of bioactive compounds, including phytosterols and cholesterol in plants and animals, respectively.[3] While historically sourced from shark liver oil, ethical and sustainability concerns have shifted the focus towards plant-based sources.[4] This guide serves as a resource for researchers and professionals in drug development seeking to understand and harness the potential of plant-derived **squalene**.

Quantitative Distribution of Squalene in Plant Species



The concentration of **squalene** varies significantly among different plant species and even between different parts of the same plant. The highest concentrations are typically found in the oil extracted from seeds. Amaranth species are particularly noteworthy for their exceptionally high **squalene** content.[3]

Table 1: **Squalene** Content in Oils from Various Plant Species

Plant Species	Common Name	Squalene Content (mg/100g of oil)	Reference
Amaranthus spp.	Amaranth	5740 - 6950	
Olea europaea	Olive	564	
Euonymus europaeus	European Spindle	184 (mg/ml of oil)	
Corylus avellana	Hazelnut	27.9	
Arachis hypogaea	Peanut	27.4	_
Zea mays	Corn	27.4	_
Vitis vinifera	Grape Seed	14.1	_
Glycine max	Soybean	9.9	_
Helianthus annuus	Sunflower	0 - 19 (g/kg of oil)	_
Camellia oleifera	Camellia	-	-
Punica granatum	Pomegranate	-	-
Fragaria ananassa	Strawberry	Traces	-
Chaenomeles japonica	Japanese Quince	up to 1497.3	_

Table 2: **Squalene** Content in Different Plant Parts



Plant Species	Plant Part	Squalene Content	Reference
Amaranthus spp.	Grain	4.16 g/kg	
Amaranthus spp.	Leaf Lipid Extract	0.26% (average)	-
Camellia sinensis	Tea Leaves	0.289 - 3.682 mg/g	-
Aquilaria malaccensis	Leaves	up to 3.97% of extract	-

Experimental Protocols for Squalene Analysis

The accurate quantification of **squalene** in plant matrices requires robust and validated analytical methods. The primary steps involve extraction, often followed by saponification to remove interfering lipids, and subsequent chromatographic analysis.

Extraction Methods

Several methods are employed for the extraction of **squalene** from plant materials, each with its own advantages and limitations.

- Soxhlet Extraction: This is a classical and widely used method employing organic solvents like hexane. It generally provides high extraction yields.
- Cold Pressing: A mechanical extraction method that avoids the use of solvents, thus
 preserving the natural composition of the oil.
- Supercritical Fluid Extraction (SFE) with CO2: This technique uses carbon dioxide in its supercritical state as the extraction solvent. It is considered a green technology and can yield extracts with high purity.
- Solvent Extraction with Chloroform/Methanol: A common laboratory method for lipid extraction.

Sample Preparation: Saponification

For samples with a high lipid content, such as vegetable oils, a saponification step is often necessary to hydrolyze triglycerides and other esters, which can interfere with the



chromatographic analysis of **squalene**. This is typically achieved by heating the sample with an alcoholic solution of potassium hydroxide (KOH).

Analytical Techniques

The quantification of **squalene** is predominantly carried out using chromatographic techniques.

- Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation
 and identification of volatile and semi-volatile compounds. Squalene can be quantified by
 GC-MS, often using an internal standard like squalane for improved accuracy.
 - Typical GC Conditions:
 - Column: Packed column (e.g., 2% silicone OV-101 on Chromosorb WAW DMCS) or a capillary column.
 - Injector and Detector Temperature: Optimized for the analysis.
 - Carrier Gas: Helium, Hydrogen, or Nitrogen.
 - Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
- High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile compounds.
 - Typical HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., Luna® Omega Polar C18, 250 mm × 4.6 mm, 5 μm).
 - Mobile Phase: Isocratic elution with a mixture of acetonitrile and tetrahydrofuran (e.g., 90:10 v/v).
 - Detector: UV detector set at a specific wavelength (e.g., 210 nm or 215 nm) or a Diode Array Detector (DAD).
 - Flow Rate: Typically around 1.0 1.2 mL/min.

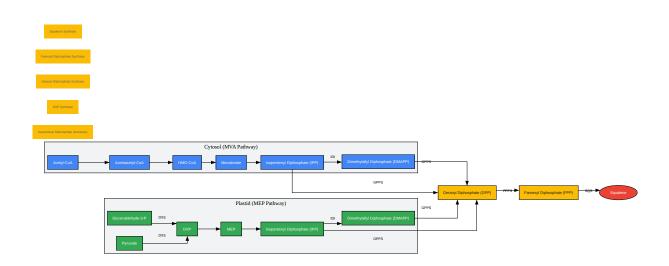


Squalene Biosynthesis in Plants

Squalene is synthesized in plants through the isoprenoid pathway. This pathway has two main branches that produce the universal five-carbon building blocks, isopentenyl diphosphate (IDP) and its isomer dimethylallyl diphosphate (DMADP): the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.

Two molecules of farnesyl diphosphate (FPP), which are formed by the condensation of IDP and DMADP, are then joined head-to-head by the enzyme **squalene** synthase (SQS) to form **squalene**. This enzymatic step is a critical regulatory point in the sterol biosynthesis pathway.





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Caption: Squalene biosynthesis pathway in plants.

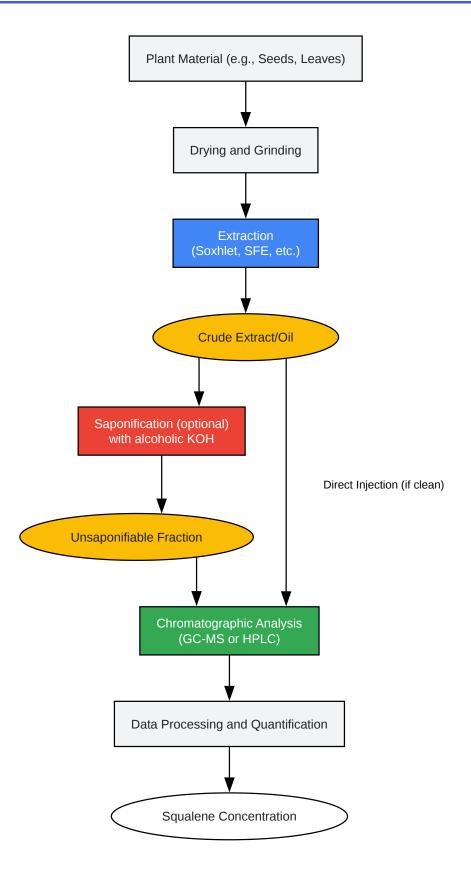


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Experimental Workflow for Squalene Quantification

The following diagram illustrates a typical workflow for the quantification of **squalene** from a plant sample.





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Caption: General workflow for **squalene** quantification.



Conclusion

The plant kingdom offers a rich and sustainable source of **squalene**, with species like Amaranthus standing out for their high yields. The selection of an appropriate extraction and analytical method is crucial for the accurate quantification of **squalene**. Understanding the biosynthetic pathways can further aid in the genetic engineering of plants for enhanced **squalene** production. This guide provides a foundational understanding for researchers and industry professionals to explore and capitalize on the potential of plant-derived **squalene**.

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